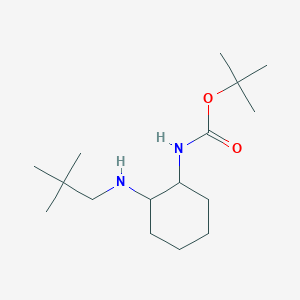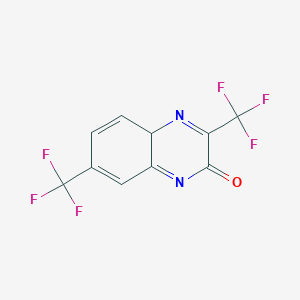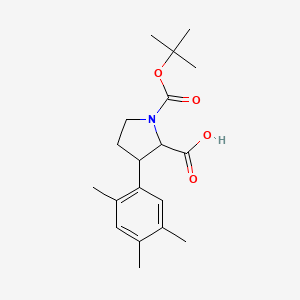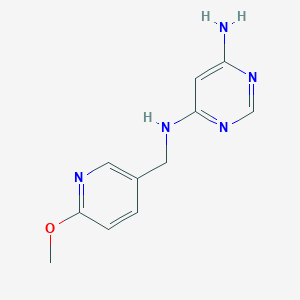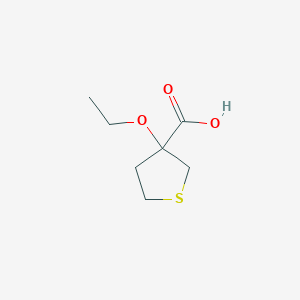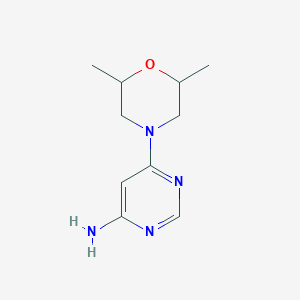![molecular formula C10H8BrNO3 B1470014 1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1503119-57-0](/img/structure/B1470014.png)
1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Derivatives
- The compound has been used as a key intermediate in the synthesis of various heterocyclic derivatives. For instance, Hassan (2007) described the synthesis of thiazolyl and thiadiazolyl derivatives of substituted furan and pyrrole. These derivatives exhibit promising antimicrobial activities, highlighting the compound's role in developing new antimicrobial agents (Hassan, 2007).
Antimicrobial Activity
- Novel derivatives synthesized from similar compounds have been shown to possess significant antimicrobial properties. Research conducted by Mogulaiah et al. (2018) on pyrrolidine-1-carboxylic acid derivatives demonstrated their potential as antimicrobial agents, indicating the broader applicability of such chemical frameworks in addressing bacterial resistance (Mogulaiah, P. S. Sundar, Tasleem, 2018).
Antioxidant Agents
- Mateev, Georgieva, and Zlatkov (2022) explored the synthesis of pyrrole-based hydrazide-hydrazones, demonstrating the compound's utility in generating potential antioxidant agents. This study not only underscores the compound's versatility but also its potential contribution to developing novel antioxidants (Mateev, Georgieva, Zlatkov, 2022).
Organic Synthesis and Catalysis
- The compound has been involved in studies focusing on palladium-catalyzed reactions, as discussed by Bae and Cho (2014). Their work on carbonylative cyclization processes demonstrates the compound's relevance in organic synthesis, offering insights into novel synthetic routes for pyrrole derivatives (Bae, Cho, 2014).
Heterocyclic Compound Synthesis
- The synthesis and transformation of heterocyclic compounds based on the pyrrole framework are significant for developing pharmaceuticals and materials science. Studies such as those conducted by Koriatopoulou, Karousis, and Varvounis (2008) on the pyrrolo[2,1-c][1,4]benzodiazocine ring system showcase the compound's utility in creating complex heterocyclic systems with potential biological activity (Koriatopoulou, Karousis, Varvounis, 2008).
Propiedades
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYWGLBMQDAIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1C(=O)O)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469931.png)
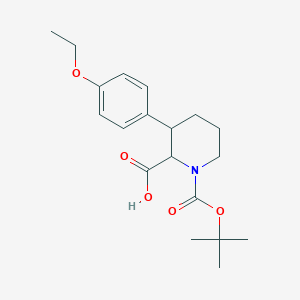
![8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1469933.png)
![3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B1469934.png)
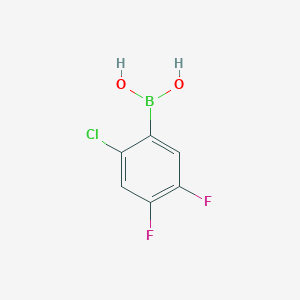

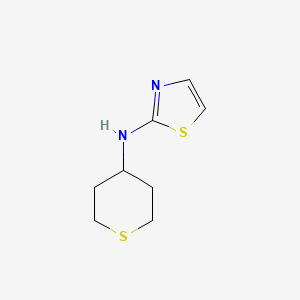
![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)
